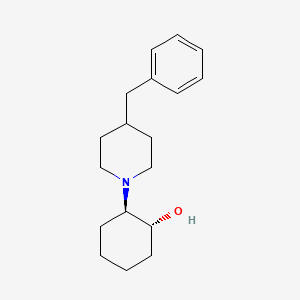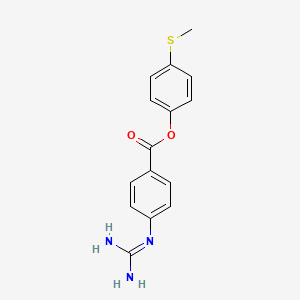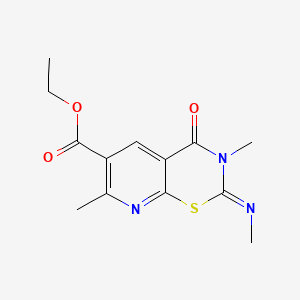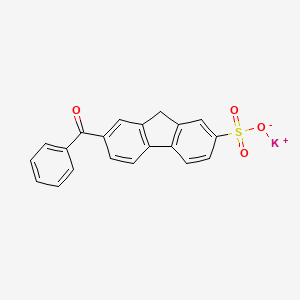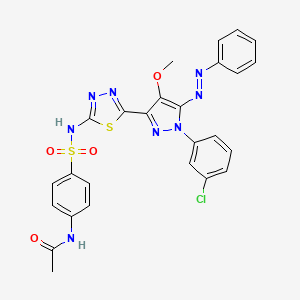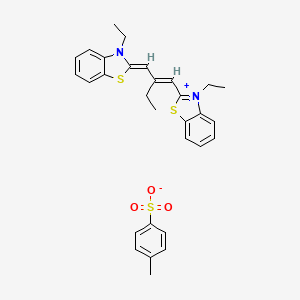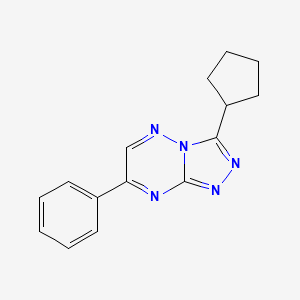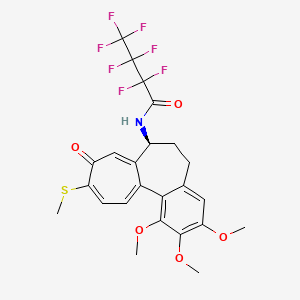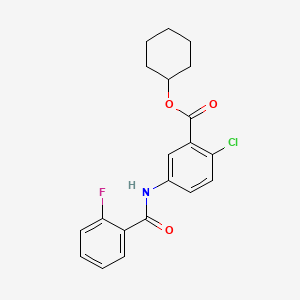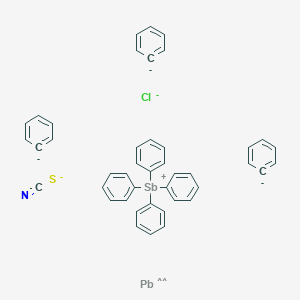
Tetraphenylstibonium chlorotriphenyl(thiocyanato-N)plumbate(1-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetraphenylstibonium chlorotriphenyl(thiocyanato-N)plumbate(1-) is a complex organometallic compound that features antimony (Sb) and lead (Pb) atoms coordinated with phenyl groups and a thiocyanate ligand
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetraphenylstibonium chlorotriphenyl(thiocyanato-N)plumbate(1-) typically involves the reaction of tetraphenylstibonium chloride with triphenyl(thiocyanato-N)plumbate. The reaction is carried out in an organic solvent such as benzene or toluene under inert atmosphere conditions to prevent oxidation or hydrolysis of the reactants. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Tetraphenylstibonium chlorotriphenyl(thiocyanato-N)plumbate(1-) can undergo various types of chemical reactions, including:
Substitution Reactions: The phenyl groups or the thiocyanate ligand can be substituted by other ligands under appropriate conditions.
Oxidation-Reduction Reactions: The compound can participate in redox reactions, where the oxidation states of antimony and lead may change.
Coordination Reactions: The compound can form coordination complexes with other metal ions or ligands.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, reducing agents, and various ligands. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield new organometallic compounds with different ligands, while redox reactions may result in the formation of antimony or lead oxides.
Scientific Research Applications
Tetraphenylstibonium chlorotriphenyl(thiocyanato-N)plumbate(1-) has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other organometallic compounds and coordination complexes.
Materials Science:
Biology and Medicine: While not extensively studied in these fields, the compound’s potential interactions with biological molecules could be explored for therapeutic or diagnostic purposes.
Industry: The compound may find applications in the development of new materials with specific electronic or catalytic properties.
Mechanism of Action
The mechanism by which Tetraphenylstibonium chlorotriphenyl(thiocyanato-N)plumbate(1-) exerts its effects involves the coordination of its ligands with metal centers. The phenyl groups and thiocyanate ligand can interact with other metal ions or molecules, leading to the formation of new complexes or the modification of existing ones. The specific molecular targets and pathways involved depend on the nature of the reactions and the conditions under which they occur.
Comparison with Similar Compounds
Similar Compounds
Tetraphenylstibonium chloride: A related compound where the thiocyanate ligand is replaced by a chloride ion.
Triphenyl(thiocyanato-N)plumbate: A compound where the antimony center is replaced by a lead center.
Tetraphenylstibonium bromide: Similar to Tetraphenylstibonium chloride but with a bromide ion instead of chloride.
Uniqueness
Tetraphenylstibonium chlorotriphenyl(thiocyanato-N)plumbate(1-) is unique due to the presence of both antimony and lead centers coordinated with phenyl groups and a thiocyanate ligand. This combination of elements and ligands imparts distinct structural and chemical properties that differentiate it from other related compounds.
Properties
CAS No. |
158882-78-1 |
|---|---|
Molecular Formula |
C43H35ClNPbSSb-4 |
Molecular Weight |
962 g/mol |
InChI |
InChI=1S/7C6H5.CHNS.ClH.Pb.Sb/c7*1-2-4-6-5-3-1;2-1-3;;;/h7*1-5H;3H;1H;;/q;;;;3*-1;;;;+1/p-2 |
InChI Key |
CZGWQDFMPFLWCW-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=[C-]C=C1.C1=CC=[C-]C=C1.C1=CC=[C-]C=C1.C1=CC=C(C=C1)[Sb+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.C(#N)[S-].[Cl-].[Pb] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


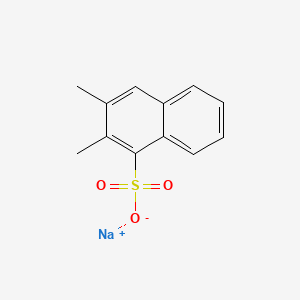
![4-[2-[3-(3,4-dimethoxyphenyl)-2-(4-methoxyphenyl)pyrrolo[1,2-a]benzimidazol-4-yl]ethyl]morpholine;sulfuric acid](/img/structure/B12718507.png)

